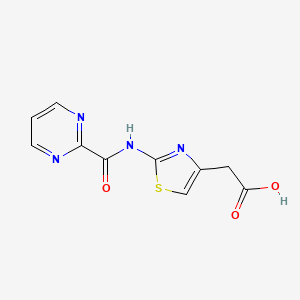

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUNTEPVIJNSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed via cyclization reactions. A common approach involves reacting α-halo ketones with thioureas or thioamides under basic conditions. For example:

Pyrimidine Carboxamide Coupling

The pyrimidine-2-carboxamide group is introduced via peptide coupling or nucleophilic acyl substitution:

-

Method A : Pyrimidine-2-carbonyl chloride reacts with 2-aminothiazole-4-yl acetate in the presence of triethylamine (TEA).

-

Method B : Direct coupling using carbodiimides (e.g., DCC/DMAP) to activate the carboxylic acid.

| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/DMAP | DMF | 0–25 | 12–24 | 70–78 |

| TEA | Ethyl acetate | 25–40 | 6–12 | 65–72 |

Optimization Strategies for Industrial Scalability

Catalytic Enhancements

The use of BF₃·Et₂O as a catalyst in esterification steps improves reaction rates and yields. For instance, BF₃-mediated tritylation of intermediates reduces side reactions and enhances purity.

Hydrolysis and Purification

The final acetic acid group is often introduced via alkaline hydrolysis of ethyl esters:

-

Conditions : NaOH (2M), ethanol/water (1:1), 60–80°C for 4–6 hours.

-

Acidification : Adjusting pH to 4.0–5.5 with HCl precipitates the product.

| Hydrolysis Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| NaOH Concentration | 2M | Minimizes decomposition |

| Temperature | 70°C | Balances rate and selectivity |

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Peptide Coupling (DCC) | High yield, mild conditions | Costly reagents, byproduct formation | Moderate |

| BF₃-Catalyzed Esterification | Rapid, high purity | Requires anhydrous conditions | High |

Industrial Production Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole and pyrimidine rings can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their functions. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl-Substituted Analogs

2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)acetic Acid (CAS: 1283109-29-4)

- Structure: Differs by substituting pyrimidine-2-carboxamido with a 6-methylpyridin-2-ylamino group.

- Properties :

- Applications : Used as an intermediate in drug development, particularly for antimicrobial and anti-inflammatory agents .

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid

Phenyl-Substituted Analogs

2-[2-(4-Chlorophenyl)thiazol-4-yl]acetic Acid (Fenclozic Acid)

- Structure : Contains a 4-chlorophenyl group at position 2 of the thiazole.

- Properties :

- Applications: Historically studied as a non-steroidal anti-inflammatory drug (NSAID) .

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic Acid (CAS: 335398-80-6)

Sulfonamide and Carboxamido Derivatives

(±)-Ethyl 2-(2-(pyrrolidine-2-carboxamido)thiazol-4-yl)acetate Hydrochloride

- Structure : Replaces pyrimidine-2-carboxamido with pyrrolidine-2-carboxamido.

- Properties :

- Biological Activity : Evaluated for kinase inhibition and antibacterial properties .

2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid

Structural Impact on Properties

Biological Activity

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid is a heterocyclic compound that combines pyrimidine and thiazole rings with an acetic acid moiety. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

- Pyrimidine Ring : Known for its role in nucleic acids and various bioactive molecules.

- Thiazole Ring : Associated with significant biological activities, including antimicrobial and anticancer properties.

- Acetic Acid Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. For instance, studies have demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

Anticancer Potential

The compound has shown potential as an anticancer agent through its interactions with critical cellular pathways. For example, it may inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have reported that derivatives of thiazole-pyrimidine compounds can significantly inhibit CDK activity, leading to reduced cancer cell viability .

Anti-inflammatory Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : The compound can influence gene expression related to cell growth and apoptosis.

- Cell Signaling Pathways : It may alter signaling cascades that regulate cell cycle progression and survival.

Case Studies

- In Vitro Studies : A series of experiments assessed the cytotoxicity of the compound against various cancer cell lines. Results indicated significant antiproliferative effects, particularly in breast cancer models, where IC50 values were reported in the low micromolar range .

- Molecular Docking Studies : Computational analyses have suggested strong binding affinities of the compound to active sites of target proteins involved in cancer progression, supporting its potential as a lead compound in drug development .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)ethanol | Ethanol group instead of acetic acid | Moderate antimicrobial activity |

| 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)propanoic acid | Propanoic acid group | Reduced anticancer efficacy |

| 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)butanoic acid | Butanoic acid group | Similar activity profile |

Q & A

Basic Research Questions

Q. How do the physicochemical properties of 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid influence its storage and handling in laboratory settings?

- Methodological Answer : The compound’s stability is temperature-sensitive, requiring storage at 2–8°C to prevent degradation of its thiazole and pyrimidine moieties . Hygroscopicity should be mitigated using desiccants, and exposure to light minimized due to potential photolytic decomposition. Structural analogs with similar thiazole cores (e.g., 2-(thiazol-4-yl)acetic acid derivatives) exhibit melting points near 139°C, suggesting that recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) may optimize purity .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : A two-step approach is common:

- Step 1 : Condensation of pyrimidine-2-carboxylic acid with 2-aminothiazole-4-acetic acid derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) in DCM or DMF .

- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from strain-specific resistance or assay conditions.

- Optimization Steps :

Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and use Mueller-Hinton broth for MIC determinations .

Include positive controls (e.g., ciprofloxacin) and assess membrane permeability via propidium iodide uptake assays to confirm target engagement .

- Data Validation : Cross-validate results using LC-MS to rule out compound degradation during incubation .

Q. What analytical techniques are optimal for characterizing chiral impurities in synthetic batches?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve epimers, as seen in structurally related β-lactam intermediates .

- NMR Analysis : ¹³C NMR can distinguish diastereomers via splitting patterns in the thiazole C-4 and pyrimidine C-2 carbons .

- Mitigation Strategy : Optimize reaction pH (6.5–7.5) to minimize racemization during coupling steps .

Q. How can computational modeling guide structural modifications to enhance target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Key residues (e.g., Asp27, Leu28) show affinity for the pyrimidine carboxamide group .

- SAR Insights : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C-5 position to improve hydrophobic interactions, as demonstrated in analogs with 10-fold lower MICs .

Regulatory and Safety Considerations

Q. What safety protocols are recommended given the compound’s regulatory classification?

- Methodological Answer : The EU classifies related thiazole derivatives as Carc. Cat. 3 (R40) and R52-53 (toxic to aquatic organisms). Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.